Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, benzyl chloroformate, and 2-hydroxyethyl ether.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperidine derivative is first reacted with benzyl chloroformate to form the benzyl-protected intermediate. This intermediate is then reacted with 2-hydroxyethyl ether to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a basic nitrogen-containing heterocycle.
N-Benzylpiperidine: A derivative with a benzyl group attached to the nitrogen atom.
4-Hydroxyethylpiperidine: A derivative with a hydroxyethyl group attached to the piperidine ring.
Uniqueness
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is unique due to the presence of both benzyl and hydroxyethoxy groups, which confer distinct chemical and biological properties
Biological Activity
Benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring with a benzyl group and a hydroxyethoxy side chain. Its molecular formula is , with a molecular weight of approximately 235.28 g/mol. The presence of an ester functional group contributes to its chemical reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that compounds with similar structures may exhibit binding affinities to various biological targets, influencing their pharmacological profiles. The hydroxyethoxy group enhances solubility, potentially facilitating better interaction with biological membranes.
Anticancer Activity
Notably, the compound's structural analogs have demonstrated significant anticancer properties. For instance, benzoylpiperidine derivatives have been reported to exert antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . While direct studies on this compound are scarce, the promising results from similar compounds suggest that further investigation could reveal its potential in cancer therapeutics.
Binding Affinity Studies
A study examining the binding affinity of related compounds to dopamine receptors revealed that modifications in the piperidine structure significantly influenced receptor interaction. This insight could be pivotal for understanding how this compound interacts with similar targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for piperidine derivatives has been extensively studied, highlighting how variations in substituents can affect biological activity. For example, the introduction of hydroxy or methoxy groups at specific positions on the piperidine ring has been associated with enhanced receptor binding and improved pharmacological profiles .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
Compound Name | Similarity | Key Features | Biological Activity |
---|---|---|---|
Benzyl 3-hydroxypiperidine-1-carboxylate | 0.92 | Hydroxymethyl substitution on the piperidine | Moderate antimicrobial activity |
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | 0.90 | Pyrrolidine ring instead of piperidine | Notable anticancer properties |
Benzyl 4-hydroxyazepane-1-carboxylate | 0.97 | Azepane ring structure | Limited data available |
Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate | 0.90 | Chiral center influencing biological activity | Significant receptor binding |
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 0.90 | Hydroxymethyl group at position three | Potential enzyme inhibition |
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-10-11-19-14-6-8-16(9-7-14)15(18)20-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQNURFANTHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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